Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamido}benzoate
Description
Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}benzoate (ChemDiv ID: 8017-5859) is a synthetic small molecule with the molecular formula C₁₈H₁₇N₃O₃S and a molecular weight of 355.42 g/mol . Its structure features a benzoate ester core linked via an acetamido group to a 3-cyano-4,6-dimethylpyridine ring through a thioether (sulfanyl) bridge. Key physicochemical properties include a logD (partition coefficient) of 2.868, indicating moderate lipophilicity, and low water solubility (logSw = -3.38) . The compound has 8 rotatable bonds and a polar surface area of 69.202 Ų, suggesting moderate membrane permeability.
This compound is marketed as a screening compound by ChemDiv, primarily for drug discovery applications. Its structural motifs—such as the pyridine ring, cyano group, and thioether linkage—suggest possible interactions with enzymatic targets, though its specific biological activity remains undisclosed .
Properties
IUPAC Name |
methyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-8-12(2)20-17(14(11)9-19)25-10-16(22)21-15-7-5-4-6-13(15)18(23)24-3/h4-8H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFVBGKOGWVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamido}benzoate typically involves multiple steps. One common method starts with the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve solvent-free methods or the use of mild heating to facilitate the formation of the desired cyanoacetamide derivatives .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines .
Scientific Research Applications
Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamido}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamido}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects . The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structural Differences: The target compound utilizes a pyridine ring with electron-withdrawing cyano and methyl groups, distinguishing it from the triazine-based sulfonylurea herbicides (e.g., metsulfuron methyl) . The pyridine ring may enhance π-π stacking interactions in biological targets compared to triazines.
Functional Group Impact: The cyano group on the pyridine ring in the target compound could act as a hydrogen-bond acceptor or engage in dipole interactions, a feature absent in the compared herbicides . Compound 3y () contains a sulfinyl group within a benzimidazole scaffold, resembling proton pump inhibitors (PPIs) like omeprazole.
Physicochemical Properties :
- The target’s logD (2.868) is higher than typical sulfonylurea herbicides (e.g., metsulfuron methyl logD ~1.5), suggesting improved membrane permeability but reduced aqueous solubility .
- Compound 3y ’s larger size (594.70 g/mol) and polar sulfinyl group may limit bioavailability compared to the target compound .
Applications :
- The target is designed for high-throughput screening , whereas sulfonylurea derivatives are optimized for herbicidal activity via enzyme inhibition .
- The benzimidazole derivative (Compound 3y) likely targets acid-secreting enzymes, highlighting how sulfur-containing heterocycles are versatile scaffolds across drug and agrochemical domains .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s modular structure (benzoate + pyridine subunits) allows for rapid derivatization, a key advantage in medicinal chemistry .
- Thermodynamic Stability : The absence of chiral centers and hydrolytically stable thioether linkage may enhance shelf-life compared to sulfonylureas, which are prone to hydrolysis .
Biological Activity
Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Molecular Formula
- C : 20
- H : 18
- N : 4
- O : 3
- S : 2
IUPAC Name
This compound
Structural Features
The compound features a pyridine ring with cyano and methyl substitutions, a sulfanyl linkage, and an acetamido group. These structural elements contribute to its unique biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing benzimidazole and acrylonitrile have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827) .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Methyl Compound | NCI-H358 | 16.00 ± 9.38 | 3D |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors that regulate cellular pathways. These interactions can lead to either inhibition or activation of these targets, resulting in altered cellular responses.
Antimicrobial Activity
In addition to antitumor properties, compounds with similar structures have also demonstrated antimicrobial activity. The binding affinity to DNA and other biological macromolecules plays a crucial role in their effectiveness against various pathogens .
Study on Antitumor Properties
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of several derivatives of this compound. The results showed that these compounds were effective in reducing tumor growth in vitro and in vivo models .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of related compounds. The study found that certain derivatives exhibited strong antibacterial effects against gram-positive bacteria, indicating potential for therapeutic applications in treating infections .
Q & A
Q. What are the established synthetic routes for Methyl 2-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamido}benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves three key steps:
Core Formation : The pyridine-thioether core is synthesized via nucleophilic substitution between 3-cyano-4,6-dimethylpyridine-2-thiol and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Amide Coupling : The intermediate is coupled with methyl 2-aminobenzoate using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Purification : Crude product is purified via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies :
- Use continuous flow reactors to enhance reaction homogeneity.
- Replace EDCI with newer coupling agents like HATU for reduced side reactions.
- Monitor reaction progress via TLC or HPLC to minimize over-oxidation of the sulfanyl group .
Q. How can the structure of this compound be unequivocally characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the methyl ester (δ ~3.8 ppm for OCH₃), pyridine protons (δ 7.5–8.5 ppm), and sulfanyl-linked acetamido group (δ 4.2–4.5 ppm for SCH₂) .
- HRMS : Validate molecular formula (C₁₈H₁₇N₃O₄S₂) with <2 ppm mass error .
- Crystallography :
- Grow single crystals via slow evaporation (chloroform/acetone mix).
- Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve bond lengths/angles, e.g., S–C bond (~1.80 Å) and dihedral angles between pyridine and benzoate moieties .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions or target specificity. Recommended steps:
Q. Assay Standardization :
Q. Structural Analog Comparison :
- Compare IC₅₀ values with analogs lacking the 3-cyano group or methyl substituents to identify critical pharmacophores .
Q. Crystallographic Docking :
- Perform molecular docking (e.g., AutoDock Vina) using PDB structures of target enzymes to validate binding poses .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for kinase targets?
- Methodological Answer :
- Core Modifications :
- Replace the 3-cyano group with carboxamide to test hydrogen-bonding effects.
- Introduce halogen substituents (e.g., Cl at the 4-position of pyridine) to modulate lipophilicity .
- Linker Optimization :
- Replace the acetamido group with sulfonamide or urea to alter flexibility and solvation .
- In Silico Screening :
- Use QSAR models trained on kinase inhibitor datasets to predict selectivity profiles .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- Metabolite Prediction :
- Use Schrödinger’s Metabolism Module or GLORYx to identify likely oxidation sites (e.g., sulfanyl to sulfoxide) .
- DFT Calculations :
- Compute bond dissociation energies (BDEs) for the S–C bond to estimate susceptibility to oxidative cleavage .
- MD Simulations :
- Simulate liver microsomal environments (e.g., CYP3A4 binding) to assess metabolic half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
